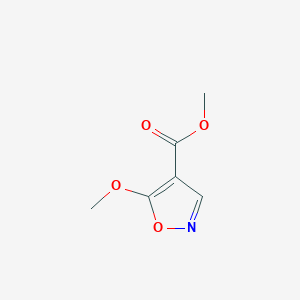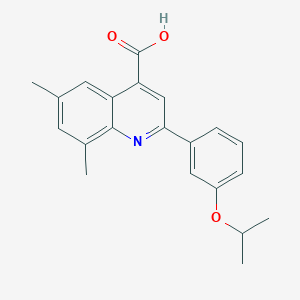
2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO3 . It has a molecular weight of 321.38 . This compound is used for research and development purposes .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which could potentially be used in the synthesis of this compound .Applications De Recherche Scientifique
Application Summary
The compound is used in the synthesis of self-healing polymers and hydrogels. These materials can relieve external stress and restore their original mechanical properties after damage via dynamic covalent bonding in the polymeric structure or the reversible association of supramolecular motifs .
Methods of Application
The Naumov group used 3-isopropoxyphenyl-boronic acid and catechol to synthesize organic crystals capable of self-healing via boronic ester bond formation . When two pieces of this organic crystal were brought into contact with each other, self-healing occurred at the cut surface .
Results or Outcomes
The organic crystals showed approximately 67% of their initial mechanical strength after the self-healing process . This indicates a significant recovery, demonstrating the potential of these materials in various applications where durability and self-repair are crucial.
Organic Synthesis: Suzuki–Miyaura Coupling
Application Summary
Boron reagents, such as boronic acids and their esters, are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Methods of Application
In the Suzuki–Miyaura coupling process, a boron compound (like a boronic acid or ester) and an organic halide are coupled together in the presence of a palladium catalyst and a base . The boron compound acts as a nucleophile, transferring an organic group to the palladium catalyst .
Results or Outcomes
The Suzuki–Miyaura coupling has been widely applied in the synthesis of a variety of complex organic compounds. It offers mild and functional group tolerant reaction conditions, making it a versatile tool in organic synthesis .
Drug Design and Delivery: Boron-Carriers for Neutron Capture Therapy
Application Summary
Boronic acids and their esters, including compounds similar to “2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid”, are considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy, a form of radiation therapy for treating cancer .
Methods of Application
In neutron capture therapy, boron-containing compounds are used to deliver boron atoms to cancer cells . The boron atoms capture neutrons, which causes them to undergo fission, producing alpha particles that can kill the cancer cells .
Results or Outcomes
While the stability of these boronic pinacol esters in water is a concern, their potential in neutron capture therapy is promising . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring and the pH .
Organic Synthesis: Protodeboronation of Pinacol Boronic Esters
Application Summary
Pinacol boronic esters, which are structurally similar to the compound , are highly valuable building blocks in organic synthesis . They are particularly useful in the protodeboronation process .
Methods of Application
Protodeboronation is a process where a boron atom is removed from an organic compound . This process is not well developed, but it has been reported for 1°, 2°, and 3° alkyl boronic esters .
Results or Outcomes
The protodeboronation of pinacol boronic esters provides a method for functionalizing these compounds . This process expands the utility of these compounds in organic synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
6,8-dimethyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-12(2)25-16-7-5-6-15(10-16)19-11-18(21(23)24)17-9-13(3)8-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLGZLCCPECPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

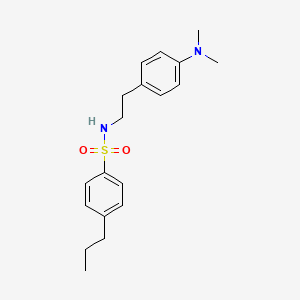
![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)
![N-(2,5-dimethoxyphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2973369.png)
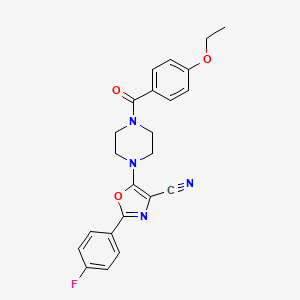
![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2973373.png)
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2973374.png)
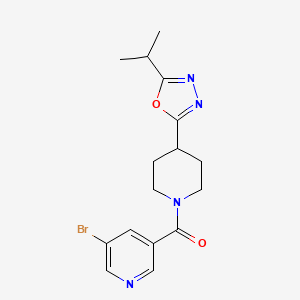
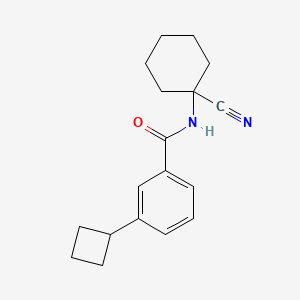
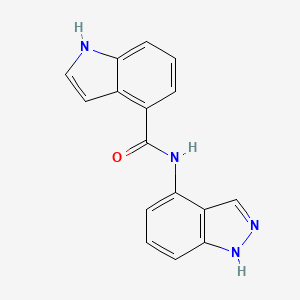
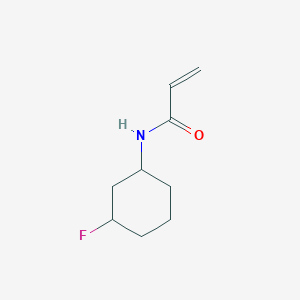
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2973385.png)
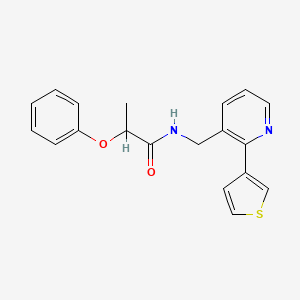
![1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2973387.png)
